molecular formula C19H16N4O4S B11194333 6-(2,5-dimethoxybenzyl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

6-(2,5-dimethoxybenzyl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B11194333
M. Wt: 396.4 g/mol
InChI Key: USDSQBXYLADRQA-UHFFFAOYSA-N
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Description

6-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE is a complex heterocyclic compound It features a unique combination of a pyridine ring, a thiazole ring, and a pyrimidine ring, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with pyridine-2-amine, followed by cyclization with thiosemicarbazide under acidic conditions to form the thiazole ring. The final step involves the formation of the pyrimidine ring through a series of nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that are recyclable and environmentally friendly is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in its potential therapeutic applications. The pathways involved often include inhibition of key signaling molecules that are overactive in certain diseases, such as cancer .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: Known for their therapeutic potential in treating various diseases.

    Thiazolopyrimidines: Studied for their anti-microbial and anti-inflammatory properties.

Uniqueness

What sets 6-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE apart is its unique combination of functional groups, which provides a versatile platform for chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

6-[(2,5-dimethoxyphenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C19H16N4O4S/c1-26-12-6-7-14(27-2)11(9-12)10-23-18(24)17-16(21-19(23)25)15(22-28-17)13-5-3-4-8-20-13/h3-9H,10H2,1-2H3,(H,21,25)

InChI Key

USDSQBXYLADRQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O

Origin of Product

United States

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